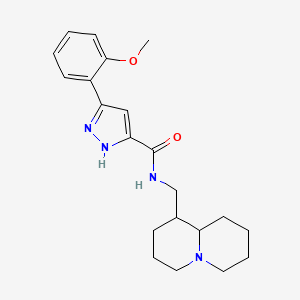![molecular formula C19H21NO6S B11137056 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11137056.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dioxidotetrahydrothiophene ring and a tetrahydrocyclopenta[c]chromen moiety, linked via an acetamide group. Its intricate molecular architecture suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Synthesis of the Tetrahydrocyclopenta[c]chromen Moiety: This step involves cyclization reactions starting from appropriate precursors like substituted phenols and cyclopentanone, using acid or base catalysis.
Linking the Two Moieties: The final step involves coupling the dioxidotetrahydrothiophene and tetrahydrocyclopenta[c]chromen moieties via an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the dioxidotetrahydrothiophene ring, converting it back to tetrahydrothiophene.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Tetrahydrothiophene derivatives.
Substitution Products: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring could be involved in redox reactions, while the tetrahydrocyclopenta[c]chromen moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]acetamide: Similar structure but lacks the cyclopenta ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrobenzofuran-7-yl)oxy]acetamide: Contains a benzofuran ring instead of the cyclopenta[c]chromen moiety.
Uniqueness
The presence of both the dioxidotetrahydrothiophene ring and the tetrahydrocyclopenta[c]chromen moiety in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide makes it unique. This combination of structural features is not commonly found in other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C19H21NO6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21NO6S/c1-11-16(25-9-17(21)20-12-7-8-27(23,24)10-12)6-5-14-13-3-2-4-15(13)19(22)26-18(11)14/h5-6,12H,2-4,7-10H2,1H3,(H,20,21) |
InChI Key |
JYJIQUVHEZFYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11136974.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11136979.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136991.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136993.png)
![(4Z)-4-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11137001.png)
![3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11137002.png)
![4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137012.png)

![(2E)-6-(4-methoxybenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11137022.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11137044.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137051.png)
![2-(4-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137065.png)
![1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B11137066.png)
